molecular formula C22H19NO6S B4588100 2-{[(4-{[1,1'-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID

2-{[(4-{[1,1'-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID

Cat. No.: B4588100
M. Wt: 425.5 g/mol
InChI Key: GJPWTIGTHNZYBQ-UHFFFAOYSA-N
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Description

2-{[(4-{[1,1’-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID: is a complex organic compound that features a biphenyl group, a thiophene ring, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-{[1,1’-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID typically involves multi-step organic reactions. The process may start with the formation of the biphenyl and thiophene intermediates, followed by the introduction of the methoxycarbonyl group and the final coupling reactions to form the desired compound. Common reagents used in these steps include organometallic reagents, catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The biphenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology and Medicine: In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly due to its unique structural features that may interact with biological targets in novel ways.

Industry: The compound may find applications in the development of advanced materials, such as organic semiconductors or polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-{[1,1’-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The biphenyl and thiophene rings could play a crucial role in these interactions, providing a scaffold for binding to the target molecules.

Comparison with Similar Compounds

  • 2-{[(4-{[1,1’-BIPHENYL]-4-YL}-3-(CARBOXY)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID
  • 2-{[(4-{[1,1’-BIPHENYL]-4-YL}-3-(HYDROXY)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID

Uniqueness: The presence of the methoxycarbonyl group in 2-{[(4-{[1,1’-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID provides unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis, which can be advantageous in drug design and material science applications.

Properties

IUPAC Name

2-[2-[[3-methoxycarbonyl-4-(4-phenylphenyl)thiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6S/c1-28-22(27)20-17(13-30-21(20)23-18(24)11-29-12-19(25)26)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPWTIGTHNZYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-{[1,1'-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-{[(4-{[1,1'-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-{[(4-{[1,1'-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID
Reactant of Route 4
2-{[(4-{[1,1'-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID
Reactant of Route 5
2-{[(4-{[1,1'-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-{[(4-{[1,1'-BIPHENYL]-4-YL}-3-(METHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID

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